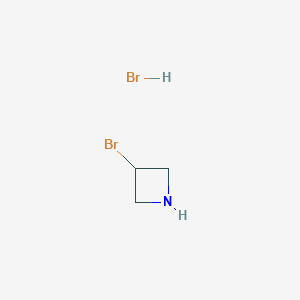
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione (also known as 4-FPMD) is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used in a variety of experiments, from biochemical to physiological studies. 4-FPMD has been widely studied in recent years, and its applications are being explored in various areas. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, has been extensively studied for its application as a fluorophoric platform in the development of chemosensors. These chemosensors can detect a wide range of analytes, including metal ions like Zn2+, Cu2+, and Hg2+, anions such as N3− and CH3COO−, as well as neutral molecules like cysteine. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of similar fluorophoric compounds for analytical applications in various fields (Roy, 2021).
Organic Synthesis
Research on 2-Fluoro-4-bromobiphenyl, a compound related to the structural motifs in 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, highlights the significance of fluorinated compounds in organic synthesis, particularly in the synthesis of pharmaceuticals like flurbiprofen. This research illustrates the ongoing efforts to develop practical and scalable synthetic methods for fluorinated compounds, which could extend to the synthesis and application of 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione in medicinal chemistry (Qiu et al., 2009).
Diketopyrrolopyrroles (DPPs)
Diketopyrrolopyrroles, which share a functional core similarity with 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, are notable for their wide range of applications, from high-quality pigments to fluorescence imaging. The comprehensive review of their synthesis, reactivity, and optical properties showcases the potential of structurally related compounds for use in advanced materials and biological imaging applications (Grzybowski & Gryko, 2015).
DNA Minor Groove Binders
The synthetic dye Hoechst 33258, which is structurally related to 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione, binds strongly to the minor groove of double-stranded B-DNA. This property has been utilized in fluorescent DNA staining, illustrating the utility of structurally related compounds in biophysical and biomedical research. Such applications underscore the potential for 3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione derivatives in biological imaging and diagnostics (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKEZKBVVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)

![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
